D-2-Amino-4-sulfobutyric acid
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Overview
Description
D-2-Amino-4-sulfobutyric acid is an organic compound with the molecular formula C4H9NO4S It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-2-Amino-4-sulfobutyric acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with sulfur trioxide or sulfuric acid under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent like methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
D-2-Amino-4-sulfobutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; moderate temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvent; low to moderate temperature.
Substitution: Alkyl halides, tosylates; organic solvent; room temperature to moderate heat.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
D-2-Amino-4-sulfobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which D-2-Amino-4-sulfobutyric acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the production of biologically active compounds. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-4-methoxy-4-oxobutanoic acid: This compound has a similar structure but with a methoxy group instead of a sulfo group.
(2R)-2-Amino-4-hydroxybutanoic acid: This compound has a hydroxyl group instead of a sulfo group.
Uniqueness
D-2-Amino-4-sulfobutyric acid is unique due to its sulfo group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where the sulfo group plays a critical role in the compound’s function.
Properties
CAS No. |
56892-03-6 |
---|---|
Molecular Formula |
C4H9NO5S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
(2R)-2-amino-4-sulfobutanoic acid |
InChI |
InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m1/s1 |
InChI Key |
VBOQYPQEPHKASR-GSVOUGTGSA-N |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@H](C(=O)O)N |
SMILES |
C(CS(=O)(=O)O)C(C(=O)O)N |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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